molecular formula C7H10O3 B3156879 Methyl 2-oxohex-5-enoate CAS No. 84012-01-1

Methyl 2-oxohex-5-enoate

Cat. No.: B3156879
CAS No.: 84012-01-1
M. Wt: 142.15 g/mol
InChI Key: DWTCEDVGEVPLAV-UHFFFAOYSA-N
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Description

It is a colorless liquid with a molecular weight of 142.15 g/mol and a boiling point of approximately 185.8°C . This compound is of interest due to its unique structure, which includes both an ester and a ketone functional group, making it versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-oxohex-5-enoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. For example, the acetoacetic ester synthesis can be used to prepare methyl ketones by adding three carbons to an alkyl halide . This method involves the reaction of acetoacetic ester with an appropriate alkyl halide under basic conditions, followed by hydrolysis and decarboxylation to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products, making the process economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxohex-5-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or acids.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like alcohols or amines can react with the ester group under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 5-hexenoic acid, while reduction can produce 2-hydroxyhex-5-enoate.

Scientific Research Applications

Methyl 2-oxohex-5-enoate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 2-oxohex-5-enoate exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is primarily due to the presence of the ester and ketone functional groups, which can participate in various nucleophilic and electrophilic reactions. The molecular targets and pathways involved in biological systems are still under investigation, but it is believed that the compound can interact with enzymes and other proteins, influencing metabolic processes .

Comparison with Similar Compounds

Methyl 2-oxohex-5-enoate can be compared to other similar compounds, such as:

This compound is unique due to its combination of ester and ketone functional groups, which provide a versatile platform for various chemical reactions and applications.

Properties

IUPAC Name

methyl 2-oxohex-5-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-3-4-5-6(8)7(9)10-2/h3H,1,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTCEDVGEVPLAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20574011
Record name Methyl 2-oxohex-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84012-01-1
Record name Methyl 2-oxohex-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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